molecular formula C11H24N2O2S2 B11515335 Isothiourea, 2-(2-octylsulfonyl)ethyl-

Isothiourea, 2-(2-octylsulfonyl)ethyl-

Cat. No.: B11515335
M. Wt: 280.5 g/mol
InChI Key: SMJAISZBCJPDQC-UHFFFAOYSA-N
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Description

Isothiourea, 2-(2-octylsulfonyl)ethyl- is a compound belonging to the class of isothioureas, which are sulfur-containing organic compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of isothiourea, 2-(2-octylsulfonyl)ethyl- makes it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiourea, 2-(2-octylsulfonyl)ethyl- can be achieved through several methods. One common method involves the reaction of alcohols or thiols with N,N-dibromoarylsulfonamides and isonitrile in the presence of potassium carbonate (K₂CO₃). This metal-free process proceeds via a carbodiimide intermediate at room temperature within a very short reaction time . Another method involves the direct reaction of isocyanides with sulfoxides, which affords thiocarbamic acid S-esters in very good yields .

Industrial Production Methods

Industrial production of isothiourea, 2-(2-octylsulfonyl)ethyl- typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Isothiourea, 2-(2-octylsulfonyl)ethyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thioureas.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thioureas. These products are valuable intermediates for further chemical synthesis and applications.

Scientific Research Applications

Isothiourea, 2-(2-octylsulfonyl)ethyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of isothiourea, 2-(2-octylsulfonyl)ethyl- involves its interaction with specific molecular targets. For example, it acts as an inhibitor of nitric oxide synthase by binding to the enzyme and preventing the production of nitric oxide . The compound’s structure allows it to interact with various biological molecules, influencing different pathways and processes.

Comparison with Similar Compounds

Isothiourea, 2-(2-octylsulfonyl)ethyl- can be compared with other similar compounds, such as:

    Thiourea: Thiourea has a similar structure but lacks the octylsulfonyl group.

    2-(2-Aminoethyl)isothiourea dihydrobromide: This compound has a similar isothiourea structure but with different substituents.

The uniqueness of isothiourea, 2-(2-octylsulfonyl)ethyl- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H24N2O2S2

Molecular Weight

280.5 g/mol

IUPAC Name

2-octylsulfonylethyl carbamimidothioate

InChI

InChI=1S/C11H24N2O2S2/c1-2-3-4-5-6-7-9-17(14,15)10-8-16-11(12)13/h2-10H2,1H3,(H3,12,13)

InChI Key

SMJAISZBCJPDQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CCSC(=N)N

Origin of Product

United States

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